5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide

Description

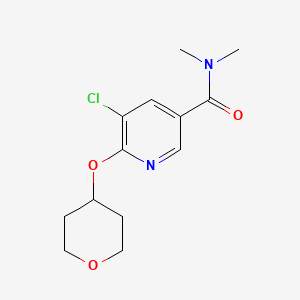

5-Chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide is a pyridine-carboxamide derivative characterized by a chloro-substituted pyridine core, a dimethylcarboxamide group at position 3, and a tetrahydropyran-4-yloxy (oxan-4-yloxy) substituent at position 4. The compound’s structural complexity arises from its heterocyclic framework and functional group diversity, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

IUPAC Name |

5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3/c1-16(2)13(17)9-7-11(14)12(15-8-9)19-10-3-5-18-6-4-10/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHYGCKGDYWESL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(N=C1)OC2CCOCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps:

Starting Materials: The synthesis begins with nicotinamide as the core structure.

Dimethylation: The N,N-dimethyl groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.

Tetrahydropyran-4-yloxy Group Addition: The tetrahydropyran-4-yloxy group is added through etherification reactions, typically involving tetrahydropyran and an appropriate base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

Structural Information

The molecular formula of 5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide is C_{15}H_{18}ClN_{3}O_{3}, with a molecular weight of approximately 315.77 g/mol. The compound features a pyridine ring substituted with a chloro group and an oxan-4-yloxy moiety, contributing to its unique chemical behavior.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

In studies involving various cancer cell lines, compounds similar to this compound have demonstrated significant antiproliferative effects. For instance, derivatives of pyridine-based carboxamides have shown efficacy against hematological malignancies, indicating the potential for this compound in oncology applications .

Neuropharmacology

Research has indicated that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This suggests that this compound may possess neuroactive properties, making it a candidate for further exploration in the treatment of neurodegenerative diseases .

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on similar carboxamide derivatives have highlighted their role as inhibitors of kinases, which are crucial in regulating cell signaling pathways relevant to cancer progression .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. As a nicotinamide derivative, it may influence pathways related to NAD+ metabolism and sirtuin activation. The chloro and tetrahydropyran-4-yloxy groups may enhance its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide with structurally or functionally related pyridine-carboxamide derivatives, focusing on substituent effects, therapeutic indications, and pharmacological data (where available).

Structural Analogues in Antitubercular Therapy

- 6-Chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide (Q203) :

- Key Features : Contains an imidazo[1,2-a]pyridine core with a trifluoromethoxy-phenyl-piperidine substituent.

- Application : Targets the F1 domain of F-ATP synthase in Mycobacterium tuberculosis, often used in combination with bedaquiline .

- Comparison : Unlike the target compound, Q203’s imidazo-pyridine scaffold and extended hydrophobic substituents enhance membrane permeability, critical for antimycobacterial activity. The oxan-4-yloxy group in the target compound may confer distinct pharmacokinetic properties, such as improved metabolic stability.

Complex II Inhibitors in Agrochemicals

- 2-(Difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.32): Key Features: Difluoromethyl group at position 2, indan-4-yl substituent at the carboxamide. Application: Inhibits mitochondrial complex II (succinate dehydrogenase), used as a fungicide .

Antibacterial Pyridine-Carboxamides

- 5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide: Key Features: Chloro-substituted benzyl and phenyl groups, dihydropyridine ring. Comparison: The target compound’s dimethylcarboxamide and oxan-4-yloxy groups may enhance solubility compared to this analogue’s lipophilic chlorinated substituents, which could improve oral bioavailability.

Structural and Functional Data Table

Research Implications and Gaps

- Structural Analysis : The oxan-4-yloxy group in the target compound may reduce crystallinity, enhancing solubility—a hypothesis testable via SHELX-based crystallographic studies .

- Biological Screening : Analogues like Q203 and A.3.32 highlight the importance of substituent engineering for target specificity. Comparative in vitro assays (e.g., MIC values against M. tuberculosis or fungal strains) are needed to validate the target compound’s efficacy.

- SAR Insights : The dimethylcarboxamide group could modulate electron density on the pyridine ring, affecting interactions with biological targets (e.g., hydrogen bonding or π-stacking) .

Biological Activity

5-Chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide, a compound with the molecular formula and CAS number 1904433-38-0, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and other relevant effects, supported by data tables and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClN2O3 |

| Molecular Weight | 250.29362 g/mol |

| IUPAC Name | This compound |

| Synonyms | N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the activity of pyridine derivatives against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/mL for several derivatives .

Case Study: Antimycobacterial Activity

In a comparative study, a series of N-phenylpyrazine-2-carboxamides were synthesized and tested against Mycobacterium strains. The results demonstrated that structural modifications could enhance activity while maintaining low cytotoxicity . This suggests that similar modifications in this compound could yield potent derivatives.

Cytotoxicity

The cytotoxicity of this compound has been assessed through various in vitro models. Research shows that compounds with hydroxyl substituents tend to exhibit lower cytotoxicity, indicating the importance of structural features in determining biological safety .

Table: Cytotoxicity Data

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HCT116 | TBD |

| 5-Chloropyrazinamide | M. tuberculosis H37Rv | 1.56 |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | Renal cell adenocarcinoma | 12.5 |

Other Biological Activities

Pyridine derivatives are known for their diverse biological activities, including antiviral and anticancer properties. The presence of additional functional groups can significantly enhance these activities. For instance, some pyridine compounds have shown promising results in inhibiting viral replication and exerting anticancer effects by inducing apoptosis in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.